molecular formula C22H22BrN B1388423 1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide CAS No. 884863-08-5

1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide

Cat. No.: B1388423
CAS No.: 884863-08-5
M. Wt: 380.3 g/mol
InChI Key: XEKOFPUHVNSZME-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide typically involves the alkylation of 1,2,3-trimethylindole with benzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benz[e]indole derivatives, while reduction can produce various reduced forms of the original compound .

Scientific Research Applications

1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, affecting processes such as cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Trimethylindole
  • Benzyl bromide
  • Indolium derivatives

Uniqueness

1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide is unique due to its specific structure, which combines the properties of both indolium and benzyl groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Properties

IUPAC Name

3-benzyl-1,2,3-trimethylbenzo[e]indol-3-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N.BrH/c1-16-17(2)23(3,15-18-9-5-4-6-10-18)21-14-13-19-11-7-8-12-20(19)22(16)21;/h4-14H,15H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKOFPUHVNSZME-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](C2=C1C3=CC=CC=C3C=C2)(C)CC4=CC=CC=C4)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670471
Record name 3-Benzyl-1,2,3-trimethyl-3H-benzo[e]indol-3-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884863-08-5
Record name 3-Benzyl-1,2,3-trimethyl-3H-benzo[e]indol-3-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide
Reactant of Route 2
1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide
Reactant of Route 3
1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide
Reactant of Route 4
1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide
Reactant of Route 5
1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide
Reactant of Route 6
1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide

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